molecular formula C10H12ClNO2 B13975429 (S)-3-Amino-2-(2-chlorobenzyl)propanoic acid

(S)-3-Amino-2-(2-chlorobenzyl)propanoic acid

Cat. No.: B13975429
M. Wt: 213.66 g/mol
InChI Key: LMSWMSASXMJXKK-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-2-(2-chlorobenzyl)propanoic acid is a chiral amino acid derivative characterized by the presence of an amino group, a chlorobenzyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-(2-chlorobenzyl)propanoic acid typically involves the reaction of 2-chlorobenzylamine with a suitable precursor, such as an α-halo acid or its ester. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of biocatalysts to achieve enantioselective synthesis. These methods aim to improve yield, reduce production costs, and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-(2-chlorobenzyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

(S)-3-Amino-2-(2-chlorobenzyl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including as an anticancer or antimicrobial agent.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(2-chlorobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzoic acid: Shares the chlorobenzyl group but lacks the amino and propanoic acid moieties.

    Chlorobenzene: Contains the chlorobenzyl group but lacks the amino and propanoic acid moieties.

    3-Aminopropanoic acid: Contains the amino and propanoic acid moieties but lacks the chlorobenzyl group.

Uniqueness

(S)-3-Amino-2-(2-chlorobenzyl)propanoic acid is unique due to the combination of its chiral center, amino group, chlorobenzyl group, and propanoic acid moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-(2-chlorophenyl)propanoic acid

InChI

InChI=1S/C10H12ClNO2/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m0/s1

InChI Key

LMSWMSASXMJXKK-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](CN)C(=O)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)CC(CN)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.